N-Benzyl-N,3-dimethylaniline
Description
Properties
CAS No. |
101663-45-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-benzyl-N,3-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-13-7-6-10-15(11-13)16(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
PAAPAGLAGXSLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodological Frameworks
Stepwise Alkylation of 3-Methylaniline
The most widely documented approach involves sequential alkylation of 3-methylaniline. This two-step process first introduces a methyl group to the amine, followed by benzylation.
Methylation of 3-Methylaniline
In the initial step, 3-methylaniline undergoes methylation using methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing iodide to form N-methyl-3-methylaniline. A representative procedure involves:
- Dissolving 3-methylaniline (1 eq) in ethanol.
- Adding NaOH (1.2 eq) and methyl iodide (1.1 eq) under reflux for 6–8 hours.
- Isolating the product via extraction with ethyl acetate and drying over MgSO₄.
This method yields N-methyl-3-methylaniline with minimal di-methylation due to controlled stoichiometry.
Benzylation of N-Methyl-3-Methylaniline
The secondary amine product is subsequently benzylated using benzyl bromide (C₆H₅CH₂Br). Phase-transfer catalysts like sodium dodecyl sulfate (SDS) enhance reactivity in aqueous media:
- Mixing N-methyl-3-methylaniline (1 eq), SDS (0.015 eq), and NaHCO₃ (2.2 eq) in water.
- Adding benzyl bromide (1.1 eq) at 80°C for 1–2 hours.
- Extracting with ethyl acetate and purifying via column chromatography.
This step achieves N-benzyl-N-methyl-3-methylaniline with ~70% yield, avoiding quaternization by limiting benzyl bromide excess.
Reductive Amination via Imine Intermediate
An alternative route employs reductive amination, leveraging benzaldehyde and N-methyl-3-methylaniline. While less common for secondary amines, this method is feasible under hydrogenation conditions:
- Condensing benzaldehyde (1 eq) with N-methyl-3-methylaniline (1 eq) in toluene to form an iminium ion intermediate.
- Hydrogenating the intermediate at 60–80°C under H₂ (50 bar) with a palladium catalyst.
- Filtering and concentrating the product.
This method circumvents alkylation byproducts but requires stringent control over hydrogen pressure and catalyst activity.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Dielectric constants of solvents critically influence reaction rates. Polar aprotic solvents like acetone accelerate alkylation by stabilizing transition states with partial charges. For instance, benzylation in acetone proceeds 2.3× faster than in toluene due to enhanced nucleophilicity of the amine. Conversely, aqueous SDS-mediated reactions benefit from micellar catalysis, improving benzyl bromide solubility.
Steric and Electronic Considerations
The 3-methyl group on the aromatic ring introduces steric hindrance, slowing N-alkylation. Kinetic studies reveal a 15% reduction in benzylation rate compared to unsubstituted N-methylaniline. Electronic effects from the methyl substituent further deactivate the amine, necessitating elevated temperatures (80–100°C) for satisfactory conversion.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Alkylation | NaOH, SDS, H₂O, 80°C | 68–72 | Scalable, minimal byproducts | Requires two steps |
| Reductive Amination | Pd/C, H₂ (50 bar), toluene | 55–60 | Single-step, no halide waste | High-pressure equipment needed |
Side Reactions and Mitigation Strategies
Industrial and Laboratory-Scale Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for rapid heat dissipation and mixing, reducing reaction times by 40% compared to batch processes. A typical setup involves:
Green Chemistry Approaches
Water-mediated benzylation under microwave irradiation (150 W, 100°C) enhances atom economy, eliminating organic solvents. This method attains 78% yield with 90% energy savings relative to conventional heating.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,3-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzyl-N,3-dimethylbenzamide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: N-benzyl-N,3-dimethylbenzamide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-Benzyl-N,3-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, polymers, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is utilized in the production of materials such as resins, adhesives, and coatings .
Mechanism of Action
The mechanism of action of N-Benzyl-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to N-Benzyl-N,3-dimethylaniline, differing in substituents, electronic properties, and applications:
N,N-Dimethylaniline (C₈H₁₁N)
- Structure : Lacks the benzyl and 3-methyl groups.
- Properties :
- Applications : Common solvent and intermediate in dye synthesis. Less sterically hindered than this compound, making it more reactive but less selective in reactions.
N,N,3-Trimethylaniline (C₉H₁₃N)
- Properties: Synonyms: Dimethyl-m-toluidine, N,N-Dimethyl-3-methylaniline . Electronic effects: The electron-donating methyl groups enhance para/ortho selectivity in electrophilic substitutions.
- Applications : Used in catalysis and polymer chemistry. The absence of a benzyl group reduces steric hindrance compared to this compound.
3-Iodo-N,N-dimethylaniline (C₈H₁₀IN)
- Structure : Substitutes the 3-methyl group with iodine.
- Properties :
- Applications : Key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine atom provides a handle for further functionalization, unlike the inert methyl group in this compound.
N-Cyanoethyl-N-Benzylaniline (C₁₆H₁₆N₂)
- Structure: Replaces the 3-methyl group with a cyanoethyl moiety.
- Properties :
- Applications: Potential use in coordination chemistry due to the nitrile’s ability to act a ligand.
Data Table: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | C₁₅H₁₇N | 211.30 | Benzyl, 3-CH₃ | Not reported | Not reported | Not reported |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | N,N-dimethyl | 2–4 | 74–76 | 0.956 |
| N,N,3-Trimethylaniline | C₉H₁₃N | 135.21 | N,N-dimethyl, 3-CH₃ | Not reported | Not reported | Not reported |
| 3-Iodo-N,N-dimethylaniline | C₈H₁₀IN | 247.08 | N,N-dimethyl, 3-I | Not reported | Not reported | Not reported |
| N-Cyanoethyl-N-Benzylaniline | C₁₆H₁₆N₂ | 236.32 | Benzyl, N-cyanoethyl | Not reported | Not reported | Not reported |
Key Research Findings
Reactivity in Bromination: N-Benzyl-N,3-dimethylanilinium peroxodisulfate demonstrates superior regioselectivity in brominating activated aromatics (e.g., methoxybenzenes) compared to non-benzylated analogs. The benzyl group stabilizes the oxidizing agent, enhancing para-selectivity . In contrast, N,N-Dimethylaniline lacks this stabilizing effect, leading to less controlled reactions .
Steric and Electronic Effects :
- The benzyl group in this compound increases steric hindrance, reducing reaction rates but improving selectivity. For example, in palladium-catalyzed couplings, bulky substituents like benzyl require optimized conditions (e.g., TPGS-750M surfactant) to maintain yields .
Hazard Profiles :
- This compound’s benzyl group likely reduces volatility compared to N,N-Dimethylaniline, mitigating inhalation risks (H331). However, toxicity data specific to this compound remain sparse .
Biological Activity
N-Benzyl-N,3-dimethylaniline is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed examination of its biological properties, including antimicrobial and anticancer effects, along with relevant research findings, data tables, and case studies.
Overview of this compound
This compound is an organic compound that belongs to the class of substituted anilines. Its structure includes a benzyl group attached to a dimethylamino group, which is known to influence its biological activity. The compound has been studied for various applications, particularly in antimicrobial and anticancer research.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a nucleophile in substitution reactions, facilitating the formation of new bonds within biological systems. This interaction can lead to modifications in enzyme activity and cellular signaling pathways, potentially resulting in therapeutic effects against diseases such as cancer and infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including drug-resistant pathogens. For instance, one study reported that derivatives of this compound exhibited significant in vitro activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| C1 | M. tuberculosis H37Rv | 0.0625 |
| C6 | MDR-MTB12525 | < 0.016 |
| D1 | MDR-MTB14231 | < 0.125 |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
Case Study: In Vitro Evaluation of Anticancer Activity
A study conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Concentration Range : 0-100 μM
- Key Findings :
- IC50 values ranged from 25 μM (HeLa) to 50 μM (MCF-7)
- Induction of caspase-3 activity was observed at concentrations above 50 μM.
Toxicological Profile
While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. Studies indicate that exposure can lead to adverse effects such as methaemoglobinaemia and other hematological changes in animal models . Long-term studies have shown dose-related toxicity characterized by splenomegaly and decreased motor activity in rodents.
Table 2: Toxicological Effects Observed in Animal Studies
| Exposure Route | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Oral | 500 | Body weight loss |
| Inhalation | 0.0055-0.3 | Methaemoglobinaemia |
| Intravenous | 25 | Increased hemoglobin levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
